(4-Bromo-5-methylthiophen-2-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8BrNS |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
(4-bromo-5-methylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C6H8BrNS/c1-4-6(7)2-5(3-8)9-4/h2H,3,8H2,1H3 |
InChI Key |
OQXFBPJIZLOBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)CN)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 5 Methylthiophen 2 Yl Methanamine
Established Synthetic Routes to the Thiophene (B33073) Core Precursors
The primary precursor for the synthesis of (4-Bromo-5-methylthiophen-2-yl)methanamine is the corresponding aldehyde, 4-Bromo-5-methylthiophene-2-carbaldehyde. The construction of this key intermediate involves the strategic introduction of bromine, a methyl group, and a formyl group onto the thiophene ring.
Synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde Derivatives
The formylation of a pre-functionalized thiophene ring is a common and effective strategy. The Vilsmeier-Haack reaction is a widely employed method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings, such as thiophene. organic-chemistry.orgwikipedia.orgijpcbs.comcambridge.orgrsc.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.orgijpcbs.comcambridge.org The resulting electrophilic chloroiminium ion then attacks the electron-rich thiophene ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the desired aldehyde. wikipedia.org
For the synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde, the starting material would ideally be 3-bromo-2-methylthiophene. The Vilsmeier-Haack reaction on this substrate would be expected to proceed with high regioselectivity, directing the formyl group to the vacant C5 position, which is activated by the sulfur atom and the methyl group. However, due to steric hindrance from the adjacent methyl group, formylation at the C2 position is also a possibility that needs to be considered and potentially controlled through careful optimization of reaction conditions.
An alternative approach involves the synthesis of a related precursor, 5-bromothiophene-2-carbaldehyde, which can be achieved by the bromination of 2-thiophenecarboxaldehyde using N-bromosuccinimide (NBS) in an appropriate solvent like chloroform. chemicalbook.com Subsequent introduction of the methyl group at the 4-position would then be required.
Strategies for Introducing Bromine and Methyl Substituents onto the Thiophene Ring
The strategic placement of bromine and methyl groups on the thiophene ring is crucial for the successful synthesis of the target precursor. The order of introduction of these substituents can significantly influence the regioselectivity of subsequent reactions.
Direct bromination of 2-methylthiophene with elemental bromine or N-bromosuccinimide typically leads to substitution at the C5 position due to the activating and directing effect of the methyl group and the sulfur atom. To achieve bromination at the 4-position, a more nuanced approach is often necessary. One such strategy involves the use of a blocking group or a multi-step sequence involving lithiation. For instance, successive lithiation of a thiophene derivative can be employed to introduce substituents at specific positions. mdpi.comjcu.edu.auresearchgate.net
The introduction of a methyl group can be achieved through various methods, including Friedel-Crafts alkylation or cross-coupling reactions. For example, a brominated thiophene can be coupled with a methyl-containing organometallic reagent, such as methylboronic acid or its esters, in a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex. nih.gov
A plausible synthetic sequence for the thiophene core could commence with 2,3,5-tribromothiophene. orgsyn.org Selective debromination at the 2- and 5-positions can be achieved using zinc dust in acetic acid to yield 3-bromothiophene. orgsyn.org Subsequent functionalization at the 2- and 5-positions can then be carried out with greater control.
Amination Reactions for Methanamine Moiety Formation
With the successful synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde, the next critical step is the introduction of the methanamine moiety. Several established amination methodologies can be employed for this transformation.
Reductive Amination Pathways Utilizing this compound Precursors
Reductive amination is a highly efficient and widely used one-pot method for the conversion of aldehydes and ketones to amines. thermofishersci.inorganic-chemistry.orgorganic-chemistry.orgyoutube.com This reaction involves the initial formation of an imine or enamine intermediate through the condensation of the carbonyl compound with an amine, followed by in situ reduction of the intermediate to the corresponding amine. organic-chemistry.org
In the context of synthesizing this compound, 4-Bromo-5-methylthiophene-2-carbaldehyde would be reacted with a source of ammonia (B1221849), such as ammonium (B1175870) acetate or aqueous ammonia, to form the corresponding imine. This intermediate is then reduced without isolation using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. organic-chemistry.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
| Reducing Agent | Typical Reaction Conditions | Advantages |
| Sodium Borohydride (NaBH₄) | Methanol or ethanol (B145695) solvent | Readily available, cost-effective |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic conditions (pH 5-6) | Selective for imines over carbonyls |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane or tetrahydrofuran solvent | Mild, tolerates a wide range of functional groups |
Alternative Amination Strategies (e.g., Gabriel, Delepine, Staudinger Reactions)
Beyond reductive amination, several other classical methods can be adapted for the synthesis of this compound. These often involve the conversion of the aldehyde to an intermediate that is then transformed into the primary amine.
Gabriel Synthesis: This method provides a reliable route to primary amines from alkyl halides, avoiding the overalkylation often encountered with direct amination. thermofisher.comchemistrysteps.comwikipedia.orgnrochemistry.commasterorganicchemistry.com The synthesis would first require the reduction of 4-Bromo-5-methylthiophene-2-carbaldehyde to the corresponding alcohol, (4-Bromo-5-methylthiophen-2-yl)methanol, using a mild reducing agent like sodium borohydride. smolecule.com The alcohol would then be converted to the corresponding alkyl halide, for example, 2-(chloromethyl)-4-bromo-5-methylthiophene, using a reagent like thionyl chloride. This alkyl halide is then reacted with potassium phthalimide to form an N-alkylphthalimide intermediate. wikipedia.orgnrochemistry.commasterorganicchemistry.com The final step involves the cleavage of the phthalimide group, typically with hydrazine (B178648) hydrate (the Ing-Manske procedure), to liberate the desired primary amine. thermofisher.comwikipedia.org
Delepine Reaction: This reaction offers another pathway to primary amines from alkyl halides. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgnih.govorgsyn.org Similar to the Gabriel synthesis, it would necessitate the initial conversion of the aldehyde to 2-(halomethyl)-4-bromo-5-methylthiophene. This alkyl halide is then treated with hexamethylenetetramine to form a quaternary ammonium salt. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Subsequent hydrolysis of this salt with an acid, such as ethanolic hydrochloric acid, yields the primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org
Staudinger Reaction: The Staudinger reaction provides a mild method for the reduction of azides to primary amines. To utilize this method, the precursor 2-(azidomethyl)-4-bromo-5-methylthiophene would be required. This azide can be synthesized from the corresponding alkyl halide, 2-(halomethyl)-4-bromo-5-methylthiophene, via nucleophilic substitution with sodium azide. The Staudinger reaction then involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. This intermediate is then hydrolyzed with water to produce the primary amine and triphenylphosphine oxide as a byproduct.
Optimization of Reaction Conditions and Process Intensification
For any of the aforementioned synthetic routes, optimization of reaction conditions is paramount to maximize yield and purity while minimizing side reactions. Key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of reagents, and catalyst loading (where applicable).
For instance, in the Vilsmeier-Haack reaction, the temperature and reaction time can influence the regioselectivity of formylation. rsc.org Similarly, in reductive amination, the pH of the reaction medium can significantly affect the rate of imine formation and the efficacy of the reducing agent.
Process intensification strategies, such as flow chemistry, can offer significant advantages over traditional batch processing. Continuous flow reactors can provide better control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. The synthesis of thiophene derivatives has been shown to be amenable to flow conditions, which could be particularly beneficial for reactions involving hazardous reagents or exothermic processes.
| Parameter | Importance in Synthesis |
| Solvent | Influences solubility, reaction rates, and stability of intermediates. |
| Temperature | Affects reaction kinetics and can control selectivity between competing pathways. |
| Reagent Stoichiometry | Crucial for ensuring complete conversion and minimizing the formation of byproducts. |
| Catalyst | In reactions like Suzuki coupling, the choice and loading of the catalyst and ligands are critical for efficiency. |
| pH | Particularly important in reductive amination to balance imine formation and reduction. |
By carefully selecting the synthetic route and optimizing the reaction conditions, this compound can be synthesized efficiently and in high purity, enabling its further investigation for various applications.
Solvent Selection and Temperature Control for Enhanced Yield and Selectivity
The selection of appropriate solvents and precise temperature control are critical in the synthesis of polysubstituted thiophenes to manage reaction rates, solubility of reagents, and, most importantly, the regioselectivity of the functionalization steps.
A potential synthetic pathway could begin with the bromination of 2-methylthiophene. The choice of solvent and temperature significantly impacts the position of bromination. For instance, the bromination of 5-alkylthiophene-2-carboxylates, a related substrate class, using aluminum(III) chloride in chlorinated solvents like dichloromethane or 1,2-dichloroethane at temperatures maintained between 0-5 °C selectively yields the 4-bromo derivative in excellent yields (90-95%). Running the reaction at higher or lower temperatures can lead to decreased selectivity and the formation of undesired isomers.
Following the introduction of the bromo and methyl groups, the final aminomethyl group is typically installed via the reduction of a nitrile or the reductive amination of an aldehyde. In reductive amination, which converts a carbonyl group to an amine, the solvent choice is crucial. While chlorinated solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used, more environmentally acceptable solvents like ethyl acetate have been shown to be effective, particularly for reductions using sodium triacetoxyborohydride (STAB) acsgcipr.orgresearchgate.net. Methanol is often identified as a superior solvent for reductive amination as it can enhance the rates of both imine formation and hydrogenation steps researchgate.net. Temperature control is also vital; for instance, lithiation reactions often required for introducing functional groups are conducted at very low temperatures, such as -78 °C, to ensure kinetic control and prevent side reactions before warming to room temperature mdpi.com.
For the reduction of a nitrile intermediate to the primary amine, the reaction can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup chemguide.co.uk. Alternatively, catalytic hydrogenation using palladium, platinum, or nickel catalysts can be employed, where temperature and pressure are key parameters that vary depending on the specific catalyst used chemguide.co.uk. For instance, nitrile reductions using ruthenium catalysts in the presence of ammonia to suppress side reactions are often performed at elevated temperatures (50-200 °C) and high hydrogen pressures (500-2000 p.s.i.g.) google.com.
| Reaction Step | Solvent | Temperature | Effect on Yield and Selectivity | Reference |
|---|---|---|---|---|
| Regioselective Bromination | Dichloromethane | 0-5 °C | High selectivity for 4-bromo position on similar substrates. | |
| Reductive Amination | Methanol | Room Temp to Reflux | Identified as the best solvent, enhancing rates of key intermediate formation. | researchgate.net |
| Reductive Amination | Ethyl Acetate | Room Temperature | Greener alternative to chlorinated solvents with good performance for STAB reductions. | acsgcipr.orgresearchgate.net |
| Nitrile Reduction (Catalytic) | Varies (e.g., alcohols) | 50-200 °C | Higher temperatures and pressures are often required to drive the reaction to completion. | google.com |
| Lithiation | Tetrahydrofuran (THF) | -78 °C to RT | Low temperature is critical for regioselective deprotonation and functionalization. | mdpi.com |
Catalytic Approaches and Ligand Effects in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes for constructing complex molecules. In the synthesis of this compound, catalytic methods could be employed for C-H functionalization, cross-coupling reactions to build the thiophene skeleton or introduce substituents, and for the final reduction step.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. For instance, a pre-functionalized thiophene could be coupled with appropriate partners. The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine ligands, such as (o-biphenyl)P(t-Bu)₂ and BINAP, have been shown to be effective in the palladium-catalyzed amination of aryl bromides cmu.edu. The ligand influences the stability and reactivity of the palladium catalyst, affecting oxidative addition and reductive elimination steps. For the synthesis of thiophene-containing polymers via Suzuki cross-coupling, a catalyst system of Pd(0) with a bulky phosphine-based ligand demonstrated high efficiency cmu.edu.
Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Palladium catalysts, often in combination with specific ligands like X-Phos or PtBu₃, have been used for the direct arylation of thiophene rings mdpi.com. The temperature and choice of ligand can have a pronounced effect on the regioselectivity of the C-H activation mdpi.com. For example, a palladium acetate catalyst with a TTBP·HBF₄ ligand in toluene (B28343) at 100 °C can achieve complete regioselectivity in the arylation of a thieno[3,2-d]pyrimidine system mdpi.com.
The final conversion of a nitrile to a primary amine can be achieved through catalytic hydrogenation. A variety of metal catalysts are effective, including Raney Nickel, palladium on carbon (Pd/C), and rhodium-based catalysts rsc.orgbme.hu. For instance, a ppm-level rhodium composite catalyst has been developed for the transfer hydrogenation of nitriles using formic acid as a hydrogen donor, showing high selectivity for primary amines rsc.org. The catalyst's structure, including its support and pore size, can prevent self-coupling side reactions that often lead to secondary and tertiary amines rsc.orgacs.org.
| Reaction Type | Catalyst | Ligand | Effect/Observation | Reference |
|---|---|---|---|---|
| Aryl Amination | Pd₂(dba)₃ or Pd(OAc)₂ | (o-biphenyl)P(t-Bu)₂ | Generally effective system for amination of aryl bromides and chlorides. | cmu.edu |
| Direct C-H Arylation | Pd(OAc)₂ | X-Phos or PtBu₃ | Enables functionalization of thiophene C-H bonds, with regioselectivity dependent on conditions. | mdpi.com |
| Suzuki Coupling | Pd(0) | Bulky phosphine ligand | Provides high yields and turnover frequencies for coupling of thiophene boronic esters. | cmu.edu |
| Nitrile Hydrogenation | 10% Pd/C | N/A | Effective for transfer hydrogenation using ammonium formate as a hydrogen source. | bme.hu |
| Nitrile Transfer Hydrogenation | Fe₃O₄@nSiO₂–NH₂–RhCu@mSiO₂ | N/A | PPM-level Rh loading provides high selectivity for primary amines. | rsc.org |
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals like this compound is essential for minimizing environmental impact. This involves focusing on metrics like atom economy, reducing waste, and utilizing environmentally benign materials.
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product scranton.edu. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste kccollege.ac.in.
In a plausible synthesis of the target molecule, the atom economy of each step can be analyzed:
Bromination: A substitution reaction, such as bromination with Br₂, inherently has a lower atom economy because HBr is formed as a byproduct. The percent atom economy would be calculated as: % AE = [MW of (4-bromo-5-methylthiophene-2-carbaldehyde)] / [MW of (5-methylthiophene-2-carbaldehyde) + MW of Br₂] * 100. This calculation does not account for solvents or catalysts.
Nitrile Reduction: The reduction of a nitrile to a primary amine using catalytic hydrogenation (H₂) is a 100% atom-economical addition reaction, as all atoms of the reactants are incorporated into the final product .
Waste minimization strategies go beyond atom economy and include recycling catalysts, using solvent-free conditions, and reducing the number of synthetic steps (e.g., through one-pot reactions) nih.govresearchgate.net. For instance, heterogeneous catalysts used in hydrogenation steps can often be recovered by filtration and reused, reducing heavy metal waste nih.gov.
| Reaction Type | General Equation | Atom Economy | Reference |
|---|---|---|---|
| Addition (e.g., Nitrile Hydrogenation) | R-C≡N + 2 H₂ → R-CH₂NH₂ | 100% | |
| Substitution (e.g., Bromination) | Ar-H + Br₂ → Ar-Br + HBr | <100% (Byproduct is HBr) | scranton.edu |
| Reductive Amination (Overall) | RCHO + NH₃ + H₂ → RCH₂NH₂ + H₂O | High (Byproduct is H₂O) | wikipedia.org |
Development of Environmentally Benign Reagents and Solvents
A key goal of green chemistry is the replacement of hazardous reagents and solvents with safer, more sustainable alternatives.
Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacements such as water, supercritical fluids, and ionic liquids or deep eutectic solvents (DESs) researchgate.net. For thiophene synthesis, deep eutectic solvents—such as a mixture of choline chloride and glycerol—have been successfully used as recyclable reaction media for cyclization reactions mdpi.com. In the context of reductive amination, a move away from chlorinated solvents towards greener options like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) has been advocated researchgate.netrsc.org.
Reagents: The development of greener reagents aims to replace stoichiometric, hazardous chemicals with catalytic or less toxic alternatives.
Bromination: Traditional bromination using elemental bromine (Br₂) is hazardous. A greener alternative is the in-situ generation of the electrophilic bromine species using a system like hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). This system is safer, has a high atom economy, and produces only water as a byproduct google.comorganic-chemistry.orgresearchgate.net. This method has been successfully applied to the bromination of various ketones and aromatic compounds organic-chemistry.orgrsc.org.
Reduction/Amination: The use of catalytic hydrogenation or transfer hydrogenation for reduction steps is preferable to stoichiometric metal hydrides like LiAlH₄, which require anhydrous conditions and produce significant waste during workup. Transfer hydrogenation can use safer hydrogen donors like ammonium formate or isopropanol bme.huresearchgate.net. Furthermore, base-promoted amination reactions using simple bases like sodium tert-butoxide in water have been developed as an alternative to palladium-catalyzed processes, avoiding the use of transition metals acs.org.
The adoption of these green chemistry principles can significantly reduce the environmental footprint associated with the synthesis of this compound and other fine chemicals.
Chemical Reactivity and Derivatization Strategies of 4 Bromo 5 Methylthiophen 2 Yl Methanamine
Reactivity of the Primary Amine Functional Group
The primary aminomethyl group (-CH₂NH₂) is a key site for derivatization. Its nucleophilic character allows it to readily participate in reactions with a variety of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
Primary amines are effective nucleophiles in nucleophilic acyl substitution reactions with carboxylic acid derivatives such as acyl chlorides, anhydrides, and esters to form stable amide bonds. masterorganicchemistry.com This reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com The reaction is fundamental in medicinal chemistry for linking molecular fragments.
The general transformation is as follows: (4-Bromo-5-methylthiophen-2-yl)methanamine + R-C(=O)L → N-((4-Bromo-5-methylthiophen-2-yl)methyl)acetamide (where L is a leaving group like -Cl, -OCOR, or -OR).
| Acylating Agent | Typical Conditions | Product Class |
|---|---|---|
| Acetyl Chloride | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl. | N-Acetylated Amide |
| Acetic Anhydride | Similar to acyl chlorides, or neat with mild heating. | N-Acetylated Amide |
| Benzoyl Chloride | Schotten-Baumann conditions (e.g., aqueous NaOH and an organic solvent) or standard anhydrous conditions with a base. | N-Benzoylated Amide |
| Carboxylic Acid | Requires a coupling agent (e.g., DCC, EDC, HATU) and a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF, DCM). | N-Substituted Amide |
The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and involves the removal of water. Schiff bases are important intermediates and are found in many biologically active compounds. nih.gov While enamines are typically formed from secondary amines, primary amines can form them transiently before tautomerizing to the more stable imine.
The reaction with an aldehyde (R-CHO) proceeds as follows: this compound + R-CHO ⇌ (E/Z)-N-((4-Bromo-5-methylthiophen-2-yl)methyl)-1-R-methanimine + H₂O.
A similar reaction occurs between 4-bromo-2-methylaniline (B145978) and 4-bromothiophene-2-carbaldehyde to yield an imine in excellent yield, demonstrating the feasibility of this transformation on related structures. nih.gov
| Carbonyl Compound | Typical Conditions | Product |
|---|---|---|
| Benzaldehyde | Reflux in a solvent like ethanol (B145695) or toluene (B28343) with a catalytic amount of acid (e.g., acetic acid, p-TsOH) and removal of water (e.g., Dean-Stark trap). | N-Benzylidene-1-(4-bromo-5-methylthiophen-2-yl)methanamine |
| Acetone | Similar conditions as with aldehydes, though equilibrium may be less favorable. | N-((4-Bromo-5-methylthiophen-2-yl)methyl)propan-2-imine |
| Cyclohexanone | Acid catalysis with azeotropic removal of water. | N-((4-Bromo-5-methylthiophen-2-yl)methyl)cyclohexan-1-imine |
Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, a two-step process involving imine formation followed by reduction (e.g., with NaBH₄ or NaBH(OAc)₃), provides a more controlled method for synthesizing secondary and tertiary amines. Acylation, as discussed previously, results in amide formation.
| Reaction Type | Reagents | Typical Product |
|---|---|---|
| Direct Alkylation | Methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃). | Mixture of secondary, tertiary, and quaternary ammonium salts. |
| Reductive Amination | Aldehyde or ketone (e.g., formaldehyde), followed by a reducing agent (e.g., NaBH(OAc)₃). | Secondary or tertiary amine (e.g., N,N-dimethyl derivative with formaldehyde). |
Transformations Involving the Bromine Substituent on the Thiophene (B33073) Ring
The carbon-bromine bond on the thiophene ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and the formation of reactive organometallic species.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The bromo-substituent on the thiophene ring serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups. ikm.org.mynih.gov The reaction of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids proceeds regioselectively to yield 5-aryl-2-bromo-3-hexylthiophenes, highlighting the utility of this reaction on similar scaffolds. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is invaluable for the synthesis of arylalkynes and conjugated enynes. libretexts.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. thieme-connect.de This reaction provides a direct method for the arylation of olefins.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation is a powerful alternative to classical methods and allows for the synthesis of a wide range of arylamines under relatively mild conditions. rug.nl
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, K₃PO₄). nih.gov | Aryl-substituted thiophene |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N). libretexts.org | Alkynyl-substituted thiophene |
| Heck | Alkene (e.g., styrene, acrylate) | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, and a base (e.g., Et₃N). thieme-connect.de | Alkenyl-substituted thiophene |
| Buchwald-Hartwig | Amine (R₂NH) or Amide | Pd catalyst with a specialized ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu). wikipedia.orgrug.nl | Amino-substituted thiophene |
Halogen-metal exchange reactions convert the relatively unreactive C-Br bond into a highly nucleophilic carbon-metal bond, creating powerful intermediates for forming new bonds with a wide range of electrophiles.
Magnesium-Halogen Exchange (Grignard Reagent Formation): The reaction of this compound with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) would generate the corresponding Grignard reagent. wikipedia.org However, the acidic protons of the primary amine would be expected to react with and quench the Grignard reagent. Therefore, protection of the amine group (e.g., as a silyl (B83357) amine or a Boc-carbamate) is typically required before attempting Grignard formation.
Lithium-Halogen Exchange: This exchange is typically achieved by treating the aryl bromide with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. wikipedia.org This reaction is generally much faster than Grignard formation. harvard.edu Similar to the Grignard reaction, the acidic amine protons will react with the alkyllithium reagent. This can be addressed by using at least two equivalents of the alkyllithium base—the first to deprotonate the amine and the second to perform the halogen-lithium exchange. nih.gov The resulting organolithium species is a potent nucleophile that reacts with various electrophiles. tcnj.edu
| Organometallic Intermediate | Formation Conditions | Electrophile | Final Product (after workup) |
|---|---|---|---|
| Grignard Reagent (amine protected) | Mg turnings, anhydrous THF. wikipedia.org | CO₂ | Carboxylic acid |
| Grignard Reagent (amine protected) | Mg turnings, anhydrous THF. | Aldehyde (e.g., formaldehyde) | Secondary alcohol |
| Organolithium Reagent | ≥2 equiv. n-BuLi, THF, -78 °C. nih.govtcnj.edu | DMF (N,N-Dimethylformamide) | Aldehyde |
| Organolithium Reagent | ≥2 equiv. n-BuLi, THF, -78 °C. | Ketone (e.g., acetone) | Tertiary alcohol |
Chemical Modifications of the Thiophene Heterocycle
The thiophene core of this compound is an electron-rich aromatic system, making it susceptible to various chemical transformations. The nature and position of the existing substituents significantly influence the regioselectivity and feasibility of these reactions.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophenes. The regiochemical outcome of such reactions on this compound is governed by the directing effects of the substituents already present on the ring. Thiophene itself is more reactive towards electrophiles than benzene (B151609), with a strong preference for substitution at the C2 and C5 positions. e-bookshelf.destackexchange.com
In the case of this compound, the C2 and C5 positions are already substituted. Therefore, electrophilic attack will be directed to the only available position, C3. The directing effects of the individual substituents can be analyzed as follows:
-CH2NH2 (Aminomethyl group) at C2: This group is generally considered to be activating and ortho-, para-directing. However, under acidic conditions often employed in SEAr reactions, the amino group will be protonated to form -CH2NH3+, which is a deactivating, meta-directing group.
-Br (Bromo group) at C4: Halogens are deactivating but ortho-, para-directing due to a combination of an electron-withdrawing inductive effect and electron-donating resonance effect. masterorganicchemistry.com
-CH3 (Methyl group) at C5: Alkyl groups are activating and ortho-, para-directing due to inductive effects and hyperconjugation.
Considering the positions of these substituents, the only available position for substitution is C3. The activating methyl group at the adjacent C5 position and the ortho-, para-directing bromo group at the C4 position would both favor substitution at C3. Even if the aminomethyl group becomes deactivating upon protonation, its meta-directing effect would also point towards the C3 position. Therefore, it is highly probable that electrophilic aromatic substitution reactions on this compound will occur selectively at the C3 position.
Common electrophilic substitution reactions that could be envisaged for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully chosen to be compatible with the aminomethyl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Position of Substitution |
| HNO₃/H₂SO₄ | C3 |
| Br₂/FeBr₃ | C3 |
| SO₃/H₂SO₄ | C3 |
| RCOCl/AlCl₃ | C3 |
Thiophene and its derivatives are generally stable aromatic compounds. However, under certain conditions, ring-opening reactions can occur. These reactions often require strong bases, organometallic reagents, or specific catalytic systems. nih.gov For instance, amine-mediated ring-opening of activated 1,3-dithioles can lead to the formation of highly substituted thiophenes. nih.govlnu.edu.cn
In the context of this compound, ring-opening is not a commonly expected reaction pathway under standard synthetic conditions. The stability of the thiophene ring would likely be maintained during most chemical transformations. However, reactions involving strong organolithium reagents or certain transition metal catalysts could potentially lead to C-S bond cleavage. The presence of the bromo substituent could also facilitate certain metal-halogen exchange reactions that might be followed by ring-opening under specific circumstances. There is currently a lack of specific literature data on the ring-opening reactions of this particular compound.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.gov The primary amine functionality of this compound makes it a suitable candidate for a variety of MCRs.
One of the most prominent MCRs for primary amines is the Ugi four-component reaction . This reaction typically involves a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. If this compound were to be used as the amine component, it would lead to the formation of α-acylamino carboxamide derivatives containing the substituted thiophene moiety.
Another relevant MCR is the Passerini three-component reaction , which involves a carboxylic acid, a carbonyl compound, and an isocyanide. While this reaction does not directly involve a primary amine, the amine functionality of the target compound could be used to synthesize one of the other components, or the product of a Passerini reaction could be further functionalized with this compound.
The incorporation of this compound into MCRs would provide a straightforward route to novel and complex molecules with potential applications in medicinal chemistry and materials science. The diversity of commercially available carbonyl compounds, carboxylic acids, and isocyanides would allow for the creation of large libraries of thiophene-containing compounds.
Table 2: Potential Multi-Component Reactions Involving this compound
| MCR Type | Reactants | Potential Product Class |
| Ugi Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides |
| Mannich Reaction | This compound, Aldehyde, Active Hydrogen Compound | β-Amino carbonyl compounds |
| Strecker Synthesis | This compound, Aldehyde/Ketone, Cyanide Source | α-Aminonitriles |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 Bromo 5 Methylthiophen 2 Yl Methanamine
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy.
For a polar molecule containing a basic aminomethyl group like (4-Bromo-5-methylthiophen-2-yl)methanamine, Electrospray Ionization (ESI) is a highly suitable soft ionization technique. In ESI, the analyte solution is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, typically [M+H]⁺. The high resolution of modern mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, allows for the determination of the mass of this ion with precision in the parts-per-million (ppm) range. This accurate mass measurement is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique, particularly for less polar compounds. While the target molecule is sufficiently polar for ESI, APCI can also be employed. In APCI, a corona discharge ionizes the solvent vapor, which then transfers protons to the analyte molecules, also primarily forming [M+H]⁺ ions.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Chemical Formula | Calculated Monoisotopic Mass (Da) |
| [M] | C₆H₈BrNS | 219.9537 |
| [M+H]⁺ | C₆H₉BrNS⁺ | 220.9615 |
Note: The presence of bromine would result in a characteristic isotopic pattern, with the ⁷⁹Br and ⁸¹Br isotopes having a relative abundance of approximately 100:97.5. This isotopic signature is a key identifier in mass spectrometry.
Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the protonated molecule, providing valuable structural information. The fragmentation patterns are predictable based on the chemical structure of the molecule. For this compound, the primary fragmentation pathways would likely involve the cleavage of bonds adjacent to the amine and the thiophene (B33073) ring.
Common fragmentation patterns for similar amine-containing compounds often involve the loss of the amine group or cleavage of the bond connecting the side chain to the aromatic ring. mdpi.com The α-cleavage of the C-C bond between the methylene (B1212753) group and the thiophene ring is a probable fragmentation pathway. This would result in the formation of a stable benzyl-type cation. Another potential fragmentation involves the loss of ammonia (B1221849) (NH₃) from the protonated molecule. The bromine and methyl substituents on the thiophene ring would also influence the fragmentation, and their presence in fragment ions can be confirmed by their characteristic masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution.
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic proton on the thiophene ring is expected to appear as a singlet in the aromatic region. The methylene (-CH₂-) protons of the aminomethyl group would likely appear as a singlet, integrating to two protons. The methyl (-CH₃) protons attached to the thiophene ring would also produce a singlet, integrating to three protons. The amine (-NH₂) protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the thiophene ring would resonate in the aromatic region of the spectrum. The chemical shifts of these carbons are influenced by the substituents (bromo, methyl, and aminomethyl groups). The methylene carbon and the methyl carbon would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene-H | 6.5 - 7.5 | - |
| -CH₂- | 3.5 - 4.5 | 40 - 50 |
| -CH₃ | 2.0 - 2.5 | 10 - 20 |
| -NH₂ | 1.0 - 3.0 (broad) | - |
| Thiophene-C (substituted) | - | 110 - 150 |
Note: These are estimated chemical shift ranges based on data from similar substituted thiophene compounds. Actual values may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecular structure. libretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing their assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the substituents and the thiophene ring. For instance, correlations would be expected between the methylene protons and the adjacent thiophene carbons, as well as the methyl protons and their neighboring ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the methylene protons and the aromatic proton on the thiophene ring, confirming their close spatial relationship. rsc.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C-H stretching of the aromatic thiophene ring would be seen at slightly higher wavenumbers, typically above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring would appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1000-1200 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the thiophene ring modes, which may be weak in the IR spectrum.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Alkyl C-H | C-H Stretch | 2850 - 3000 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Thiophene Ring | C=C Stretch | 1400 - 1600 |
| Amine | C-N Stretch | 1000 - 1200 |
| Bromoalkane | C-Br Stretch | 500 - 700 |
X-ray Crystallography for Solid-State Structure Determination (if single crystals are available)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should single crystals of this compound be successfully grown, this technique can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
While crystallographic data for this compound itself is not publicly available, analysis of closely related structures, such as (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, provides insight into the expected crystallographic parameters. nih.govresearchgate.net Data from such a related compound reveals a planar thiophene ring, with the crystal structure stabilized by intermolecular interactions. nih.govresearchgate.net For this compound, one would anticipate the aminomethyl group to influence the crystal packing through hydrogen bonding, a feature not present in the acrylonitrile (B1666552) analogue.
Table 1: Representative Crystallographic Data for a Structurally Related Thiophene Compound, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₈H₆BrNS |
| Formula Weight (Mᵣ) | 228.11 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.1347 (5) |
| b (Å) | 7.1124 (3) |
| c (Å) | 19.8245 (13) |
| Volume (V) (ų) | 864.99 (10) |
| Z (molecules per cell) | 4 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor [I > 2σ(I)] | 0.048 |
Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is essential for determining the purity of a synthesized compound and for separating it from starting materials, byproducts, or other components in a mixture.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is highly versatile for both purity assessment and preparative separation.
A typical setup would involve a reversed-phase column (e.g., a C18 stationary phase) where separation is based on hydrophobicity. psu.edunih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities.
Detection Methods:
UV-Vis Detection: The thiophene ring is a strong chromophore, making UV-Vis detection highly suitable. psu.edu Analysis would be performed at the wavelength of maximum absorbance (λmax) to ensure high sensitivity.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both retention time data and mass-to-charge ratio information, offering a high degree of specificity and structural confirmation. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern that serves as a molecular fingerprint for unambiguous identification. nih.gov
Table 2: Illustrative HPLC-MS/MS Method Parameters for Analysis
| Parameter | Description |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.6 µm particle size, 100 x 2.1 mm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min |
| Elution | Gradient elution (e.g., 5% B to 95% B over 10 minutes) |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. The primary amine in this compound can interact strongly with the stationary phases in GC columns, leading to poor peak shape and tailing. psu.edu To overcome this, derivatization is typically required to convert the amine into a more volatile and less polar functional group (e.g., an amide or a silyl (B83357) derivative).
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. The resulting mass spectrum provides a fragmentation pattern that can be compared against spectral libraries for confirmation. psu.edu
Table 3: Potential GC-MS Analysis Protocol
| Parameter | Description |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |
| GC System | Gas Chromatograph with a capillary column |
| Column | Phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 500 amu |
Chiral Chromatography for Enantiomeric Purity Analysis (if chiral derivatives are synthesized)
The parent molecule, this compound, is not chiral. However, if a chiral center is introduced through derivatization—for instance, by reacting the amine with a chiral reagent—the resulting diastereomers or enantiomers would need to be separated to determine enantiomeric purity or excess.
Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the standard method for this purpose. tandfonline.commdpi.com CSPs are designed to interact differently with the two enantiomers of a chiral compound, causing them to travel through the column at different rates and thus be separated. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. mdpi.com The mobile phase is usually a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol. tandfonline.com
Table 4: Representative Chiral HPLC Method for a Hypothetical Chiral Thiophene Derivative tandfonline.commdpi.com
| Parameter | Description |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) mdpi.com |
| Mobile Phase | n-Hexane / Isopropanol mixture (e.g., 85:15 v/v) tandfonline.com |
| Flow Rate | 1.0 mL/min tandfonline.com |
| Temperature | Ambient (e.g., 25 °C) |
| Detector | UV-Vis at a suitable wavelength (e.g., 254 nm) or Circular Dichroism (CD) |
Computational and Theoretical Chemistry Studies of 4 Bromo 5 Methylthiophen 2 Yl Methanamine
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can elucidate the electronic properties and predict the spectroscopic behavior of (4-Bromo-5-methylthiophen-2-yl)methanamine, providing a foundational understanding of its chemical nature.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.
For this compound, DFT calculations would likely show the HOMO localized primarily on the electron-rich thiophene (B33073) ring, particularly the sulfur atom and the adjacent carbon atoms, as well as the bromine atom, which possesses lone pairs of electrons. The LUMO, conversely, is expected to be distributed over the thiophene ring and the aminomethyl group, indicating regions susceptible to nucleophilic attack. The precise energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy correlates with its electron affinity. mdpi.com
The calculated HOMO-LUMO gap provides a quantitative measure of the compound's stability. For similar thiophene derivatives, DFT calculations have revealed significant energy gaps, suggesting good stability under normal conditions. researchgate.net For instance, a related Schiff base containing a bromothiophene moiety was found to have a considerable energy gap, indicative of its stable electronic configuration. imist.ma
Table 1: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -6.5 to -5.5 | Ionization Potential |
| ELUMO | -1.5 to -0.5 | Electron Affinity |
| HOMO-LUMO Gap (η) | 4.0 to 5.0 | Chemical Hardness/Stability |
| Chemical Potential (μ) | -4.0 to -3.0 | Tendency to lose electrons |
| Electrophilicity Index (ω) | 1.5 to 2.5 | Electrophilic nature |
| Nucleophilicity Index (N) | > 2.0 | Nucleophilic nature |
Note: These values are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
Electrostatic Potential (ESP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The ESP map is color-coded, with red areas indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue areas representing electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.gov
For this compound, the ESP surface is expected to show a negative potential around the sulfur and bromine atoms due to their lone pairs of electrons, as well as the nitrogen atom of the amine group. These regions would be the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aminomethyl group and the methyl group would exhibit a positive potential, making them potential sites for nucleophilic interaction. Understanding the ESP is crucial for predicting how the molecule will interact with other reagents and biological targets. mdpi.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of molecules. mdpi.com
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a well-established application of DFT. mdpi.comnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. mdpi.com For this compound, DFT would predict distinct chemical shifts for the protons and carbons of the thiophene ring, the methyl group, and the aminomethyl group, taking into account the electronic effects of the bromo and methyl substituents.
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed using DFT. researchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net By comparing the theoretical spectrum with the experimental one, each vibrational band can be assigned to a specific molecular motion, providing a detailed understanding of the molecule's dynamics. researchgate.net For this compound, characteristic vibrational frequencies for the C-S, C-Br, C-N, and N-H bonds would be predicted.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 2960 |
| C=C (thiophene) | Stretch | 1500 - 1600 |
| N-H (amine) | Scissoring | 1590 - 1650 |
| C-N | Stretch | 1020 - 1250 |
| C-S | Stretch | 600 - 700 |
| C-Br | Stretch | 500 - 600 |
Note: These are general ranges and the exact frequencies would be determined by specific DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations can be used to study the conformational flexibility of this compound and its interactions with solvent molecules.
By simulating the motion of the atoms in the molecule and the surrounding solvent, MD can reveal the preferred conformations of the aminomethyl side chain and the thiophene ring. This is particularly important for understanding how the molecule might bind to a biological receptor or a catalyst. Furthermore, MD simulations can provide information on the solvation structure around the molecule, highlighting the specific interactions (e.g., hydrogen bonding) between the solute and solvent molecules.
Prediction of Reaction Pathways and Transition States for Derivatization Reactions
Computational chemistry can also be employed to predict the course of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of the transition states. This information is invaluable for designing synthetic routes to new derivatives of this compound.
For example, theoretical calculations could be used to investigate the mechanism of N-acylation or N-alkylation of the amine group, or electrophilic substitution reactions on the thiophene ring. By calculating the activation energies for different pathways, chemists can predict which reactions are most likely to occur and under what conditions.
Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. By developing a mathematical model that correlates structural descriptors with a particular property (e.g., solubility, boiling point, biological activity), it is possible to predict that property for new, unsynthesized molecules.
For a series of derivatives of this compound, a QSPR model could be developed to predict their physicochemical or biological properties. This would involve calculating a range of molecular descriptors (e.g., electronic, steric, and topological) for each derivative and then using statistical methods to build a predictive model. Such a model could significantly accelerate the discovery of new compounds with desired properties by allowing for the virtual screening of a large number of potential derivatives.
Role of 4 Bromo 5 Methylthiophen 2 Yl Methanamine As a Synthetic Intermediate and Building Block
Applications in the Synthesis of Heterocyclic Frameworks
The structural motifs within (4-Bromo-5-methylthiophen-2-yl)methanamine make it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The primary amine offers a nucleophilic center for cyclization reactions, while the thiophene (B33073) ring can act as a scaffold for the annulation of new rings.
The inherent reactivity of the aminomethyl group and the thiophene core can be exploited to construct novel thiophene-fused ring systems. For instance, the amine can undergo condensation reactions with dicarbonyl compounds or their equivalents to initiate the formation of fused nitrogen-containing heterocycles. The bromine atom on the thiophene ring can be utilized in intramolecular cyclization reactions, such as palladium-catalyzed C-N or C-C bond formation, to yield rigid bicyclic structures. Thieno[2,3-b]pyridines, for example, are a class of compounds known for their biological activities and can be synthesized from appropriately substituted aminothiophenes. scispace.com The title compound serves as a valuable starting material for such fused systems, where the bromine and aminomethyl functionalities can be sequentially or concertedly reacted to build the desired heterocyclic framework.
The aminomethyl group of this compound is a key functional handle for the synthesis of various non-fused nitrogen-containing heterocycles.
Pyrazoles: Pyrazoles can be synthesized by the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com The aminomethyl group of the title compound can be conceptually transformed into a part of a 1,3-dielectrophilic species, which can then be reacted with hydrazine derivatives. Alternatively, the amine itself can act as a nucleophile in reactions with reagents that provide the remaining atoms for the pyrazole (B372694) ring. For instance, condensation with β-ketonitriles is a common method for synthesizing aminopyrazoles. chim.it
Imidazoles: The synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. In this context, this compound can serve as the amine component. Various synthetic routes, such as the Debus synthesis or the van Leusen imidazole (B134444) synthesis, can be adapted to incorporate the (4-bromo-5-methylthiophen-2-yl)methyl moiety into the final imidazole structure. derpharmachemica.comnih.gov
Pyridines: Substituted pyridines can be prepared through various condensation reactions, such as the Hantzsch pyridine (B92270) synthesis, which involves the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia or a primary amine. ymerdigital.com this compound can be employed as the nitrogen source in such reactions, leading to the formation of N-substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.
| Heterocycle | General Synthetic Precursors | Potential Role of this compound |
| Pyrazoles | 1,3-Dicarbonyl compounds and hydrazines | Can be a precursor to a 1,3-dielectrophile or act as a nucleophile. |
| Imidazoles | 1,2-Dicarbonyls, aldehydes, and amines | Can serve as the primary amine component in the reaction. |
| Pyridines | Aldehydes, β-ketoesters, and ammonia/amines | Can act as the nitrogen source in condensation reactions. |
Utility in the Construction of Complex Organic Molecules
The unique combination of functional groups in this compound makes it a valuable intermediate in the multi-step synthesis of complex organic molecules, including analogs of natural products and components of chemical libraries for drug discovery.
Thiophene-containing molecules are found in some natural products and are often incorporated into synthetic analogs to modulate biological activity. derpharmachemica.comresearchgate.net The thiophene ring can act as a bioisosteric replacement for a benzene (B151609) ring. psu.edu The title compound can be used as an early-stage intermediate in the synthesis of such analogs. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki or Stille couplings, thereby enabling the construction of a carbon skeleton. nih.govresearchgate.net The aminomethyl group can be protected and carried through several synthetic steps before being deprotected and utilized for late-stage functionalization or cyclization to complete the synthesis of the target molecule.
The generation of diverse chemical libraries is a cornerstone of modern drug discovery. This compound is an ideal scaffold for combinatorial chemistry due to its multiple points of diversification. The primary amine can be readily acylated, alkylated, or reductively aminated with a wide range of aldehydes and ketones to introduce diversity. Simultaneously or sequentially, the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions to append different aryl or alkyl groups. nih.gov This dual functionalization strategy allows for the rapid generation of a large number of structurally distinct compounds from a single starting material, which can then be screened for biological activity. Thiophene derivatives are well-represented in medicinal chemistry, exhibiting a wide range of therapeutic applications. nih.govnih.gov
| Functional Group | Reaction Type | Potential for Diversity Generation |
| Aminomethyl Group | Acylation, Alkylation, Reductive Amination | Introduction of a wide variety of side chains. |
| Bromine Atom | Suzuki, Stille, Heck, Sonogashira Coupling | Attachment of diverse aryl, heteroaryl, and alkyl groups. |
Integration into Polymer Chemistry and Materials Science
Substituted thiophenes are fundamental building blocks for conducting polymers and organic electronic materials. benthamdirect.com The bromine atom on this compound makes it a suitable monomer for polymerization reactions. Through cross-coupling reactions like Suzuki or Stille polycondensation, this compound can be incorporated into conjugated polymer chains. The aminomethyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's physical and chemical properties, such as solubility, processability, and electronic characteristics. For instance, the amine could be functionalized with groups that enhance intermolecular interactions or introduce specific sensing capabilities. The development of regioregular thiophene-based polymers is crucial for optimizing the performance of organic electronic devices, and monomers like the title compound could play a role in creating novel materials with tailored properties. rsc.org
Monomer or Intermediate for Thiophene-Based Conductive Polymers
Thiophene-based polymers are a cornerstone of organic electronics, valued for their conductivity and stability. The specific substitution pattern of this compound makes it a promising, albeit currently theoretical, candidate as a monomer or an intermediate in the synthesis of functionalized polythiophenes.
The polymerization of thiophene monomers is a well-documented process, often proceeding through metal-catalyzed cross-coupling reactions. The bromine atom at the 4-position of this compound could serve as a reactive site for such polymerizations. The methyl group at the 5-position can influence the polymer's solubility and morphology, which are critical parameters for its processability and performance in electronic devices.
The methanamine group at the 2-position introduces a unique functional handle. This primary amine can be used to modify the properties of the resulting polymer in several ways:
Post-polymerization functionalization: The amine group can be a site for attaching other functional molecules, allowing for the fine-tuning of the polymer's electronic or optical properties.
Improved processability: The polarity of the amine group could enhance the solubility of the polymer in certain solvents.
Interchain interactions: The potential for hydrogen bonding through the amine group could influence the packing of the polymer chains, which in turn affects charge transport.
Below is a table summarizing the potential roles of each substituent on this compound in the context of conductive polymer synthesis.
| Substituent | Position | Potential Role in Polymer Synthesis and Properties |
| Bromine | 4 | Reactive site for polymerization (e.g., Grignard metathesis, Stille coupling). |
| Methyl | 5 | Enhances solubility and influences polymer morphology. |
| Methanamine | 2 | Site for post-polymerization functionalization, improves solubility, and can influence interchain interactions through hydrogen bonding. |
Development of Advanced Functional Materials Incorporating Thiophene Units
Beyond conductive polymers, the unique combination of functional groups in this compound makes it a valuable precursor for a variety of advanced functional materials. Thiophene derivatives are known to be key components in photochromic materials, organic light-emitting diodes (OLEDs), and sensors.
The methanamine group can be readily converted into other functional groups, such as amides, imines, or sulfonamides. This chemical versatility allows for the integration of the 4-bromo-5-methylthiophen-2-yl moiety into a wide array of molecular architectures. For instance, reaction of the amine with an appropriate acyl chloride could yield a molecule with liquid crystalline properties, or its condensation with an aldehyde could lead to a Schiff base with potential for non-linear optical applications.
The bromine atom provides a convenient point for further elaboration through cross-coupling reactions, enabling the construction of more complex, conjugated systems. This is a common strategy in the development of new organic electronic materials.
Scaffold for Ligand Design and Catalyst Development
The rigid, heterocyclic structure of the thiophene ring, combined with the presence of multiple reactive sites, makes this compound an intriguing scaffold for the design of novel ligands and catalysts.
Ligand Design for Metal-Catalyzed Reactions
Thiophene derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. The sulfur atom in the thiophene ring can coordinate to transition metals, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complex.
The methanamine group in this compound can act as a coordinating group itself or can be elaborated into more complex chelating structures. For example, it could be a precursor to bidentate (N,S) or tridentate ligands, which are known to be effective in various catalytic transformations. The bromine atom can be used to attach the thiophene scaffold to other ligand fragments or to a solid support.
A hypothetical synthetic route to a bidentate ligand from this compound is outlined below:
Protection of the amine: The primary amine is protected to prevent side reactions.
Lithium-halogen exchange: The bromine atom is replaced with lithium.
Reaction with an electrophile: The organolithium species is reacted with a suitable electrophile to introduce a second coordinating group.
Deprotection: The protecting group is removed to yield the final bidentate ligand.
Chiral Catalyst Development Based on this compound Derivatives
The development of chiral catalysts for asymmetric synthesis is a major focus of modern organic chemistry. Chiral ligands derived from thiophenes have shown promise in this area. While this compound is not chiral itself, it can be used as a starting material for the synthesis of chiral ligands and catalysts.
The methanamine group can be reacted with chiral auxiliaries to introduce stereocenters. For example, acylation with a chiral acid chloride would produce a chiral amide. Alternatively, the amine could be used to synthesize chiral Schiff bases or be a part of a larger chiral framework. The resulting chiral thiophene derivatives could then be used as ligands for transition metals in asymmetric catalysis, potentially enabling the enantioselective synthesis of valuable molecules.
The modular nature of the this compound scaffold, with its distinct reactive sites, would allow for the systematic variation of the ligand structure to optimize its performance in a given catalytic reaction.
Structure Activity Relationship Sar Principles and Ligand Design Concepts for 4 Bromo 5 Methylthiophen 2 Yl Methanamine Derivatives
Rational Design Strategies for Modifying the (4-Bromo-5-methylthiophen-2-yl)methanamine Scaffold
Rational drug design for derivatives of this compound involves strategic modifications to optimize interactions with a biological target, improve pharmacokinetic properties, and reduce off-target effects. The thiophene (B33073) core is a common feature in many pharmacologically active compounds, making it a valuable starting point for developing new therapeutic agents. nih.govnih.gov Design strategies often focus on three key areas of the molecule: the thiophene ring itself, the substituents on the ring (bromo and methyl groups), and the aminomethyl side chain.
Modification of the Aminomethyl Side Chain: The primary amine is a crucial pharmacophoric feature, often acting as a key interaction point with target proteins through hydrogen bonding or ionic interactions. Modifications can include N-alkylation or N-acylation to alter basicity, lipophilicity, and steric bulk. Converting the primary amine to a secondary or tertiary amine, or incorporating it into a larger heterocyclic structure, can fine-tune binding affinity and selectivity.
Variation of Ring Substituents: The bromo and methyl groups at the 4- and 5-positions significantly influence the electronic landscape and shape of the molecule. The bromine atom, being electron-withdrawing, and the methyl group, being electron-donating, create a specific electronic distribution that can be critical for activity. Replacing bromine with other halogens (e.g., chlorine, fluorine) can modulate lipophilicity and halogen bonding potential. Altering the methyl group to larger alkyl chains or other functional groups can probe steric tolerance in the target's binding pocket.
Bioisosteric Replacement of the Thiophene Ring: While the thiophene ring is often a favorable scaffold, bioisosteric replacement can sometimes address issues like metabolic instability. nih.gov Other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) can be considered as replacements to maintain similar spatial arrangements while altering electronic properties and potential metabolic pathways. cambridgemedchemconsulting.com
These rational design approaches are typically guided by an iterative process of synthesis, biological testing, and computational modeling to build a comprehensive structure-activity relationship (SAR). mdpi.comnih.gov
Impact of Substituent Variation on Molecular Shape and Electronic Properties
The introduction of different substituents onto the thiophene ring systematically alters its molecular shape, volume, and electronic properties, which are fundamental to its interaction with biological targets. rsc.org The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—directly impacts the electron density of the thiophene ring and its reactivity. acs.orgresearchgate.net
For the this compound scaffold, the bromine atom at position 4 acts as an electron-withdrawing group through induction, while the methyl group at position 5 is electron-donating. This push-pull arrangement creates a distinct dipole moment and influences the molecule's ability to participate in various non-covalent interactions.
The following table summarizes the general effects of common substituent variations on the properties of a thiophene core.
| Substituent Class | Example | Electronic Effect | Impact on Molecular Properties |
| Halogens | -F, -Cl, -Br | Electron-withdrawing (inductive) | Increases lipophilicity, can form halogen bonds, modulates ring electron density. |
| Alkyl Groups | -CH₃, -C₂H₅ | Electron-donating (inductive) | Increases lipophilicity and steric bulk, can enhance hydrophobic interactions. |
| Alkoxy Groups | -OCH₃ | Electron-donating (resonance) | Can act as hydrogen bond acceptor, increases polarity. |
| Cyano Group | -CN | Strong electron-withdrawing | Increases dipole moment, acts as a hydrogen bond acceptor, reduces electron density. acs.org |
| Carbonyl Groups | -COOR, -COR | Electron-withdrawing | Acts as hydrogen bond acceptor, can introduce a planar, rigid structure. rsc.org |
Computational Approaches to Understand Interaction Motifs in Ligand-Target Systems (theoretical and in silico focus)
Computational chemistry provides powerful tools for predicting and analyzing how ligands like this compound derivatives interact with their biological targets at an atomic level. researchgate.net These in silico methods are essential for rational drug design, allowing researchers to prioritize which compounds to synthesize and test. mdpi.com
Molecular Docking: This is one of the most common computational techniques used to predict the preferred binding orientation of a ligand within a protein's active site. nih.govbepls.com For a derivative of this compound, a docking simulation would place the molecule into the target's binding pocket in various conformations and calculate a "docking score" for each pose, which estimates the binding affinity. colab.ws The results can reveal key interactions, such as hydrogen bonds between the ligand's amine group and polar residues in the protein, or hydrophobic interactions involving the thiophene ring and its substituents. mdpi.com
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov An MD simulation can assess the stability of the binding pose predicted by docking. mdpi.com By simulating the movements of all atoms in the system, researchers can observe conformational changes, analyze the persistence of hydrogen bonds, and calculate binding free energies with greater accuracy using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). researchgate.netnih.gov
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to accurately calculate the electronic properties of the ligand itself. mdpi.com This includes determining the distribution of electron density, the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Understanding these properties is crucial for predicting the ligand's reactivity and its capacity for forming specific types of interactions, such as π-π stacking with aromatic residues in the protein target.
These computational approaches provide a detailed, theoretical framework for understanding the molecular determinants of binding, guiding the optimization of the thiophene-amine scaffold for enhanced potency and selectivity.
Scaffold-Hopping and Fragment-Based Design Methodologies Applied to Thiophene-Amine Architectures
Beyond simple substituent modifications, more advanced strategies like scaffold-hopping and fragment-based design are employed to discover novel chemotypes with improved drug-like properties.
Scaffold-Hopping: This strategy involves replacing the central molecular core (the scaffold) with a structurally different one while preserving the essential 3D arrangement of key functional groups responsible for biological activity. bhsai.orgnih.gov For the this compound scaffold, the thiophene ring could be "hopped" to another heterocycle, such as a pyridine (B92270), pyrazole (B372694), or even a non-aromatic ring system. nih.gov The goal is to identify a new scaffold that maintains the critical interactions of the original molecule but may offer advantages in terms of synthetic accessibility, intellectual property, or pharmacokinetic properties like metabolic stability. nih.govnamiki-s.co.jp The thiophene ring itself is often used as a bioisosteric replacement for a phenyl ring in scaffold-hopping endeavors. psu.edursc.org
Fragment-Based Drug Discovery (FBDD): FBDD is a bottom-up approach that starts by identifying small, low-complexity molecules ("fragments") that bind weakly to the biological target. rsc.orgnih.gov These fragments are then grown, linked, or merged to create a more potent lead compound. nih.gov A thiophene-amine architecture could be developed using FBDD by first identifying a simple thiophene fragment that binds to a hydrophobic pocket of a target. Separately, a small amine-containing fragment might be found to bind in an adjacent site. These two fragments could then be linked together to create a novel, high-affinity ligand, potentially leading to a structure resembling the this compound core. drugdiscoverychemistry.com This method allows for a more efficient exploration of chemical space and often produces lead compounds with superior physicochemical properties. rsc.org
Future Research Directions and Emerging Opportunities for 4 Bromo 5 Methylthiophen 2 Yl Methanamine
Development of Novel and Highly Efficient Stereoselective Synthesis Routes
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can exhibit vastly different biological activities. nih.govacs.org For (4-Bromo-5-methylthiophen-2-yl)methanamine, the development of stereoselective synthesis routes is a critical next step. Current research in the broader field of organic synthesis offers several promising strategies that could be adapted for this purpose.
Future research could focus on the asymmetric hydrogenation of imines or enamines derived from a corresponding thiophene-2-carboxaldehyde. nih.govacs.org This approach, utilizing transition metal catalysts with chiral ligands, has proven highly effective for a wide range of substrates and could yield the desired chiral amine with high enantioselectivity. acs.org Another avenue involves the catalytic asymmetric dearomatization of the thiophene (B33073) ring, followed by functional group manipulation to install the aminomethyl group. rsc.org While challenging due to the high resonance stabilization energy of the thiophene ring, this strategy could provide access to novel, highly functionalized, and stereochemically rich structures. rsc.org
Organocatalysis presents another powerful tool for the asymmetric synthesis of thiophene derivatives. metu.edu.tr Bifunctional organocatalysts, such as those derived from cinchona alkaloids, could be designed to catalyze the asymmetric addition of nucleophiles to a suitable thiophene-based electrophile, setting the stereocenter for the aminomethyl group.
| Potential Stereoselective Synthetic Strategy | Key Features and Advantages | Catalyst/Reagent Type |
| Asymmetric Reductive Amination | Direct conversion of a ketone/aldehyde precursor; high potential for enantioselectivity. | Chiral transition metal complexes (e.g., Ru, Ir, Rh) with chiral phosphine (B1218219) ligands. |
| Catalytic Asymmetric Dearomatization (CADA) | Creates complex, 3D structures from flat aromatic precursors; introduces multiple stereocenters. | Chiral Brønsted acids or bases, transition metal catalysts. rsc.org |
| Organocatalytic Asymmetric Synthesis | Metal-free, environmentally benign; high stereocontrol through tailored catalyst design. | Chiral amines, squaramides, or phosphoric acids. |
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The reactivity of this compound is dictated by its constituent functional groups: the thiophene ring, the bromine atom, the methyl group, and the aminomethyl moiety. While the general reactivity of thiophenes is well-documented, the specific interplay of these functionalities in this molecule offers fertile ground for exploration.
The bromine atom at the 4-position is a key handle for further functionalization. chemicalbook.com Future studies will likely focus on leveraging this site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. chemicalbook.comresearchgate.net These reactions would enable the introduction of a wide array of aryl, heteroaryl, or alkyl substituents, thereby generating a library of diverse derivatives for screening in various applications.
The aminomethyl group can be derivatized to form amides, sulfonamides, and other functionalities, which could modulate the compound's biological activity and physicochemical properties. Furthermore, the nitrogen atom could act as a directing group for C-H activation reactions on the thiophene ring, enabling regioselective functionalization at otherwise inaccessible positions.
The oxidation of the thiophene sulfur atom to a sulfoxide (B87167) or sulfone is another intriguing possibility. rsc.org This transformation would drastically alter the electronic properties and geometry of the ring, converting the aromatic thiophene into a non-aromatic diene, which could then participate in cycloaddition reactions to build complex polycyclic systems. rsc.org
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. mdpi.comnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to these modern technologies.
Flow chemistry would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or hazardous reactions, such as nitration or certain metal-catalyzed couplings. The use of packed-bed reactors with immobilized catalysts or reagents could streamline multi-step syntheses and simplify purification processes.
Automated synthesis platforms, which employ robotic systems to perform reactions, purifications, and analyses, could be used to rapidly generate libraries of derivatives based on the this compound scaffold. researchgate.netyoutube.com By combining automated synthesis with high-throughput screening, the discovery of new drug candidates or materials with desired properties could be significantly accelerated.
| Technology | Potential Application for the Target Compound | Key Advantages |
| Flow Chemistry | Multi-step synthesis of derivatives, handling of hazardous reagents, process optimization. | Enhanced safety, improved yield and purity, easy scalability. mdpi.com |
| Automated Synthesis | Rapid library generation for structure-activity relationship (SAR) studies. | High throughput, reduced manual labor, standardized reaction conditions. nih.govyoutube.com |
| Integrated Platforms | Combination of flow synthesis with real-time analysis (e.g., LC-MS, NMR). | Immediate feedback for reaction optimization, data-rich experimentation. nih.gov |
Advanced Applications in Supramolecular Chemistry and Nanotechnology Based on Thiophene Building Blocks
Thiophene and its oligomers are renowned for their electronic and optical properties, making them ideal building blocks for functional materials in supramolecular chemistry and nanotechnology. thieme-connect.comacs.orgmdpi.com this compound, as a functionalized thiophene monomer, could be incorporated into larger conjugated systems with tailored properties.
In supramolecular chemistry, the aminomethyl group could participate in hydrogen bonding, enabling the self-assembly of molecules into well-defined nanostructures such as nanofibers, vesicles, or gels. nih.gov The electronic properties of these self-assembled materials could be tuned by modifying the substituents on the thiophene ring.
In nanotechnology, derivatives of this compound could be used to create organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comnih.gov The bromine atom provides a convenient point for polymerization or for linking the molecule to other components in a device. Furthermore, thiophene-based compounds have been investigated as components of nanoparticles for drug delivery and as fluorescent probes for bioimaging. acs.orgresearchgate.netnih.gov
Computational Design of Next-Generation this compound-Derived Scaffolds
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.govtechscience.com These in-silico methods can be used to predict the properties of molecules, guide the design of new compounds, and understand their interactions with biological targets or other molecules.
For this compound, computational studies could be employed to design next-generation derivatives with optimized properties. For instance, molecular docking simulations could be used to predict the binding of derivatives to a specific protein target, helping to design more potent and selective drug candidates. mdpi.commdpi.com
Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the electronic properties (e.g., HOMO/LUMO energy levels), which is crucial for designing new materials for organic electronics. researchgate.net These calculations can also provide insights into the reactivity of the molecule, helping to predict the outcome of chemical reactions and to design novel synthetic pathways. rsc.org
By combining computational design with automated synthesis and high-throughput screening, a virtuous cycle of design-make-test-analyze can be established, dramatically accelerating the development of new technologies based on the this compound scaffold.
Q & A
Q. Optimization Tips :
- Temperature Control : Lower temperatures (0–25°C) during bromination minimize side reactions .
- Solvent Selection : Use anhydrous DMF for amination to enhance nucleophilicity .
- Catalysts : Add KI or phase-transfer catalysts (e.g., TBAB) to accelerate substitution kinetics .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 25 | 75–85 | |
| Amination | NH₃, KI | DMF | 80 | 60–70 |
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer :
The bromine atom at the 4-position of the thiophene ring acts as a directing group, enabling regioselective cross-coupling (e.g., Suzuki, Stille). Key factors:
- Electronic Effects : Bromine’s electronegativity polarizes the thiophene ring, activating the C-Br bond for oxidative addition in Pd-catalyzed reactions .
- Steric Considerations : The adjacent methyl group at the 5-position may hinder coupling at the 4-position, favoring reactions at the 2-position .
Q. Methodological Insight :
- Use Pd(PPh₃)₄ or XPhos as catalysts for Suzuki coupling with arylboronic acids .
- Monitor regioselectivity via HPLC or GC-MS to distinguish between 2- and 4-position coupling products .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Q. Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies methyl (δ 2.3–2.5 ppm) and amine protons (δ 1.5–2.0 ppm, broad). Thiophene protons appear at δ 6.8–7.2 ppm .
- ¹³C NMR : Confirms bromine’s deshielding effect (C-Br at δ 110–120 ppm) .
- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) validate functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 206 (C₆H₈BrNS⁺) .
Validation : Compare experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Q. Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases) or receptors. The thiophene ring’s π-system and bromine’s halogen bonding are critical for binding .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over time, highlighting key residues (e.g., Ser, Lys) for hydrogen bonding .
Case Study : Docking studies with serotonin receptors (5-HT₂A) suggest potential neuromodulatory activity, but experimental validation via radioligand assays is required .
Data Contradiction: How to resolve discrepancies in reported biological activities?
Answer :
Conflicting bioactivity data (e.g., antimicrobial vs. inactive results) often arise from:
Q. Resolution Strategy :
Replicate assays under standardized conditions (CLSI guidelines for antimicrobial tests) .
Use orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting) .
Advanced: How does steric hindrance from the methyl group affect derivatization?
Answer :
The 5-methyl group imposes steric constraints, limiting access to the 4-bromo position. Workarounds include:
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the methyl-adjacent position, enabling functionalization .
- Protecting Groups : Temporarily protect the amine (e.g., Boc) to reduce steric bulk during coupling reactions .
Table 2 : Steric Effects on Reaction Outcomes
| Derivative | Reaction Type | Success Rate (%) | Source |
|---|---|---|---|
| Suzuki Coupling | 4-Bromo site | 40–50 | |
| Buchwald-Hartwig | Amine site | 70–80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
